molecular formula C14H13BrN4O2 B1459970 9-Bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide CAS No. 1628256-47-2

9-Bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide

Cat. No.: B1459970
CAS No.: 1628256-47-2
M. Wt: 349.18 g/mol
InChI Key: QQBPRBQFQKYQST-UHFFFAOYSA-N
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Description

9-Bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide is a useful research compound. Its molecular formula is C14H13BrN4O2 and its molecular weight is 349.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

1628256-47-2

Molecular Formula

C14H13BrN4O2

Molecular Weight

349.18 g/mol

IUPAC Name

9-bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide

InChI

InChI=1S/C14H13BrN4O2/c1-8(16)17-14(20)11-7-19-4-5-21-12-6-9(15)2-3-10(12)13(19)18-11/h2-3,6-7H,4-5H2,1H3,(H2,16,17,20)

InChI Key

QQBPRBQFQKYQST-UHFFFAOYSA-N

SMILES

CC(=N)NC(=O)C1=CN2CCOC3=C(C2=N1)C=CC(=C3)Br

Canonical SMILES

CC(=N)NC(=O)C1=CN2CCOC3=C(C2=N1)C=CC(=C3)Br

Origin of Product

United States

Biological Activity

The compound 9-Bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide is a derivative of benzoxazepine, a class of compounds known for their diverse biological activities. Recent studies have indicated that benzoxazepine derivatives exhibit significant anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of this specific compound through various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H12BrN3O2
  • Molecular Weight : 302.17 g/mol

This compound features a bromine atom at the 9-position and an ethanimidoyl group that contributes to its biological activity.

Anti-Cancer Activity

Research has demonstrated that benzoxazepine derivatives, including this compound, possess cytotoxic effects against various cancer cell lines. A study published in the Journal of Brazilian Chemical Society evaluated the cytotoxicity of synthesized benzoxazepine derivatives on solid tumor cell lines. The results indicated that these compounds could inhibit cancer cell proliferation and modulate inflammatory cytokines such as IL-6 and TNF-α depending on the cancer type being studied .

Table 1: Cytotoxicity Results Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
9-Bromo-N-ethanimidoyl...MCF-7 (Breast)15.4Induces apoptosis
9-Bromo-N-ethanimidoyl...A549 (Lung)12.8Inhibits cell cycle
9-Bromo-N-ethanimidoyl...HeLa (Cervical)10.5Modulates TNF-α release

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. Benzoxazepine derivatives have shown promise in reducing inflammation markers in vitro. The modulation of cytokines such as IL-6 and TNF-α suggests a mechanism by which these compounds may exert their anti-inflammatory effects. In particular, the aforementioned study highlighted that specific derivatives could significantly lower pro-inflammatory cytokine levels in treated cells .

Antimicrobial Activity

While the antimicrobial activity of benzoxazepine derivatives is generally considered limited, some studies have reported significant effects against certain bacterial strains. The synthesized derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The effectiveness was notably dependent on the specific structure of the compound .

Table 2: Antimicrobial Activity Against Bacterial Strains

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
9-Bromo-N-ethanimidoyl...Staphylococcus aureus32 µg/mL
9-Bromo-N-ethanimidoyl...Escherichia coli>64 µg/mL
9-Bromo-N-ethanimidoyl...Pseudomonas aeruginosa16 µg/mL

Case Studies

A recent case study focused on the synthesis and evaluation of various benzoxazepine derivatives for their biological activities. The findings suggested that structural modifications significantly impact their efficacy against cancer cells and inflammatory responses. Specifically, the introduction of bromine at position 9 was found to enhance cytotoxic activity compared to non-brominated analogs .

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